molecular formula C6H5F3N2O B061708 2-Methoxy-5-(trifluoromethyl)pyrimidine CAS No. 176214-14-5

2-Methoxy-5-(trifluoromethyl)pyrimidine

Cat. No.: B061708
CAS No.: 176214-14-5
M. Wt: 178.11 g/mol
InChI Key: JQUJIMFLPIMCIS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C6H5F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both methoxy and trifluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical applications.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-5-(trifluoromethyl)pyrimidine are currently unknown

Pharmacokinetics

The compound’s molecular weight (17713 g/mol ) and physical properties suggest that it may have good oral bioavailability. The methoxy and trifluoromethyl groups could potentially enhance the compound’s metabolic stability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s efficacy could be influenced by the concentration of its targets and the presence of other competing molecules in the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of methoxy and trifluoromethyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with methoxy and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methoxy-4-(trifluoromethyl)pyrimidine: Differing in the position of the trifluoromethyl group.

    2-Methoxy-5-(trifluoromethyl)benzene: A benzene derivative with similar substituents.

Uniqueness

2-Methoxy-5-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUJIMFLPIMCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446370
Record name 2-methoxy-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176214-14-5
Record name 2-methoxy-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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